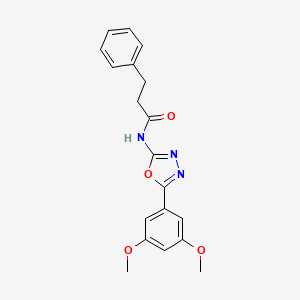

![molecular formula C23H23N5O2 B2876907 3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105249-15-7](/img/structure/B2876907.png)

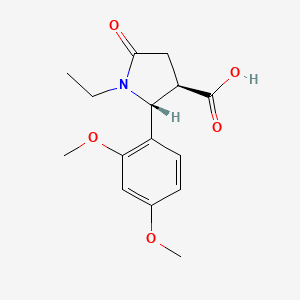

3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been extensively studied in scientific research. This compound is also known as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

Receptor Affinity and Binding Studies

Research into derivatives of the compound shows promising affinities for various receptors, including α1-adrenoceptor and 5HT1A-receptor. The studies demonstrate that certain derivatives exhibit potent binding affinities, indicating potential applications in designing receptor-targeted therapies. For instance, compounds with a phenylpiperazinylethyl side chain have been identified as potent α1-adrenoceptor ligands, with derivatives achieving subnanomolar Ki values. This suggests their potential utility in developing treatments targeting these receptors, offering a new avenue for therapeutic intervention in conditions where receptor modulation is beneficial (Russo et al., 1991).

Antimicrobial Activity

Another significant area of application for these compounds is in antimicrobial therapy. Studies have synthesized novel derivatives showing substantial in vitro antimicrobial activity against different bacterial and fungal strains. This indicates the compound's derivatives could be leveraged to develop new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Mandala et al., 2013).

Anticonvulsant Properties

The exploration of derivatives as potential anticonvulsant agents has also been reported. By integrating chemical fragments of known antiepileptic drugs, researchers have developed hybrid molecules that exhibit broad-spectrum activity in preclinical seizure models. These findings suggest that modifying the compound's structure could yield new, effective treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).

Drug Design and Ligand Efficiency

The compound and its derivatives have also been implicated in drug design, focusing on improving ligand efficiency and optimizing pharmacological profiles. Research efforts in this direction aim at enhancing the drug-likeness of these compounds, improving their affinity, selectivity, and metabolic stability for potential therapeutic use. Such studies contribute to the rational design of new drugs with improved efficacy and safety profiles (Sadek et al., 2014).

properties

IUPAC Name |

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c29-20(27-14-12-26(13-15-27)17-6-2-1-3-7-17)10-11-28-16-24-21-18-8-4-5-9-19(18)25-22(21)23(28)30/h1-9,16,25H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARHMYPVJWHPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

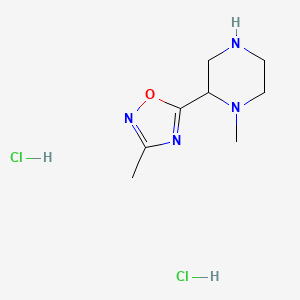

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)

![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)

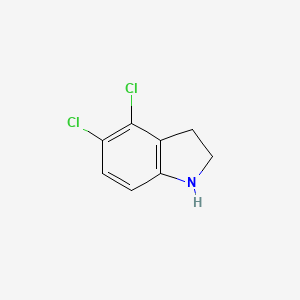

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)

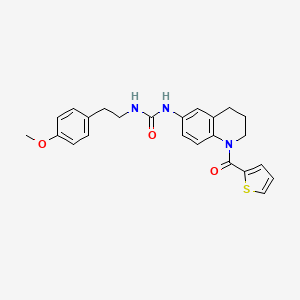

![1,1-Diphenyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2876834.png)

![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)

![3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876840.png)